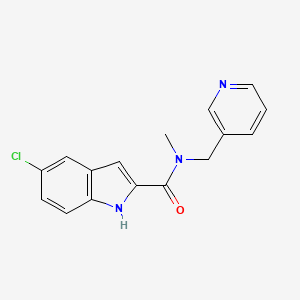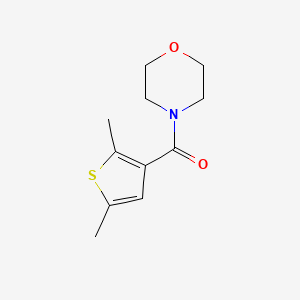
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CDMB or Compound 1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Specifically, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide appears to target the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in many cancer cells and plays a key role in protein synthesis. By inhibiting eIF4E, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide disrupts the synthesis of proteins that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of protein synthesis, and the disruption of cell cycle progression. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of various oncogenes and growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer agent. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of protein synthesis and cell proliferation. However, there are also some limitations to using 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, including the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, as well as its potential applications in other areas of medicinal chemistry. Finally, future studies should focus on addressing the limitations of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-chloro-N,N-dimethyl-3-oxobutanamide, which is then reacted with pyrrolidine to form 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs. Several studies have demonstrated that 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Propiedades
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-5-6-10(14)11(8-9)16-7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYYQBANYHSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)



![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
